molecular formula C21H19ClFN3O2 B4356461 [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE

Cat. No.: B4356461
M. Wt: 399.8 g/mol
InChI Key: XYMJIIXWIOYCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 5-phenyl-3-isoxazolyl carbonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring can be synthesized through a variety of methods, including the cyclization of diethanolamine with ammonia or the reduction of piperazine-2,5-dione. The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions, while the 5-phenyl-3-isoxazolyl carbonyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

  • 1-(2-chlorobenzyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
  • 1-(2-fluorobenzyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
  • 1-(2-chloro-6-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine

Uniqueness

The uniqueness of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl moiety, along with the isoxazolyl carbonyl group, allows for unique interactions with molecular targets and enhances its potential as a versatile compound in scientific research.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-17-7-4-8-18(23)16(17)14-25-9-11-26(12-10-25)21(27)19-13-20(28-24-19)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJIIXWIOYCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE
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[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE
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[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE
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[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE
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[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](5-PHENYL-3-ISOXAZOLYL)METHANONE

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